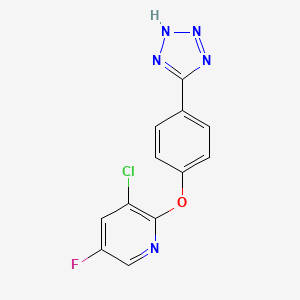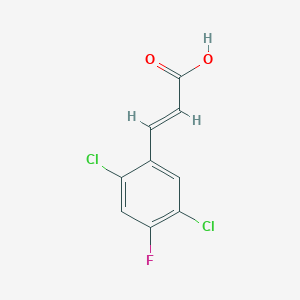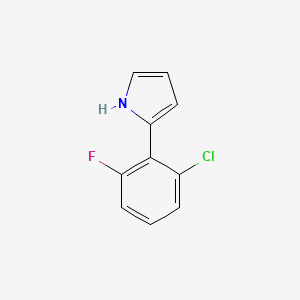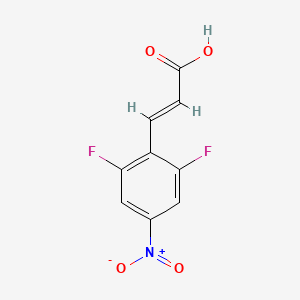![molecular formula C16H24FNO B13728249 1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is a complex organic compound characterized by a cyclobutyl ring substituted with a fluoro and methoxy group on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine hydrochloride
- 1-(3-Fluoro-4-methoxyphenyl)cyclopentan-1-amine
Comparison: 1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its cyclobutyl ring, which imparts different chemical and physical properties compared to cyclopropyl and cyclopentyl analogs. These differences can affect the compound’s reactivity, stability, and interactions with other molecules .
Propiedades
Fórmula molecular |
C16H24FNO |
|---|---|
Peso molecular |
265.37 g/mol |
Nombre IUPAC |
1-[1-(3-fluoro-4-methoxyphenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H24FNO/c1-11(2)9-15(18)16(7-4-8-16)12-5-6-14(19-3)13(17)10-12/h5-6,10-11,15H,4,7-9,18H2,1-3H3 |
Clave InChI |
VSXPNDKEHRGMCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)OC)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)



![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)

![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)

![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)



